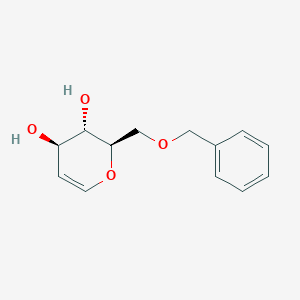

6-O-Benzyl-D-glucal

Übersicht

Beschreibung

6-O-Benzyl-D-glucal: is a derivative of D-glucal, which is an unsaturated sugar derivative. It is characterized by the presence of a benzyl group attached to the oxygen atom at the sixth position of the glucal molecule. This compound is widely used in organic synthesis, particularly in the synthesis of oligosaccharides and glycosylation reactions due to its high reactivity and ability to form carbon-carbon and carbon-heteroatom bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Benzyl-D-glucal typically involves the benzylation of D-glucal. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Claisen-Schmidt Condensation

6-OBG undergoes base-catalyzed condensation with aryl methyl ketones to form 1-(E-1-arylpropenon-3-yl) derivatives. NaOH in ethanol at 0–25°C yields glucalpropenones (85–92%) with exclusive E-stereoselectivity (Table 1) .

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 6 | Ba(OH)₂ | EtOH | 8 | 65 |

| 7 | KOH | EtOH | 2 | 75 |

| 9 | NaOH | EtOH | 2 | 92 |

Mechanism : Base-mediated enolate formation from ketones reacts with 6-OBG’s aldehyde group, followed by dehydration .

Nucleophilic Additions

The C2–C3 double bond facilitates regioselective nucleophilic additions:

- Benzotriazole Addition : Using N-iodosuccinimide (NIS), benzotriazole adds to C1, forming 2-deoxy-α-glycosides (Scheme 1) .

| Substrate | Nucleophile | Yield (%) |

|---|---|---|

| 4,6-Benzylidene | Benzotriazole | 78 |

| 3-O-Acetyl | Benzotriazole | 45 |

Cross-Dehydrogenative Coupling (CDC)

Pd(II)-catalyzed CDC with terminal alkenes generates 1,2-disubstituted glucals (Table 2) . AgOTf as an oxidant in DMF/DMSO (9:1) at 80°C achieves 78–88% yields.

| Entry | Alkene | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylstyrene | Pd(OAc)₂ | 78 |

| 3 | Styrene | Pd(OAc)₂ | 88 |

Mechanism : Pd(II) activates the C2 position, enabling carbopalladation and β-hydride elimination .

6π-Electrocyclization

1,2-Disubstituted glucals from CDC undergo thermal 6π-electrocyclization (160°C, xylene) to form chromanes (66–73% yield) . Dehydrogenative aromatization stabilizes the product (Scheme 2) .

Limitations : Substrates with trifluoroethoxy or benzyloxy groups at C6 decompose under these conditions .

Ferrier-Type Glycosylation

FeCl₃/C promotes stereoselective glycosylation via Ferrier rearrangement, yielding 2,3-unsaturated glycosides (Table 3) .

| Entry | Acceptor | Yield (%) | α:β Ratio |

|---|---|---|---|

| 1 | Methanol | 82 | 1:4 |

| 2 | Benzyl alcohol | 75 | 1:5 |

Mechanism : Fe³⁰⁺ coordinates with the glycal double bond, facilitating nucleophilic attack at C3 .

Biological Activity

6-OBG derivatives exhibit antiproliferative effects against cancer cells:

- IC₅₀ Values : 2.9 µM (HeLa), 9.9 µM (A549) .

- Key Insight : Benzyl groups enhance lipophilicity, improving membrane permeability compared to acetylated analogs .

Structural Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 3,4,6-Tri-O-benzyl | Three benzyl groups | Steric hindrance slows kinetics |

| D-Galactal | C4 epimer | Altered stereoselectivity |

| 2-Vinyl glucal | Vinyl at C2 | Higher electrophilicity |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

6-O-Benzyl-D-glucal serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo glycosylation reactions allows for the formation of diverse glycosides and oligosaccharides.

Glycosylation Reactions

- Ferrier Rearrangement : This compound has been utilized in Ferrier-type rearrangements, which facilitate the glycosylation of alcohols and phenols under mild conditions using catalysts like FeCl₃/C, leading to the formation of valuable glycosides .

- Synthesis of Benzotriazole Derivatives : this compound has been employed in synthesizing 2-deoxy-N-glycosides, which exhibit significant antiproliferative activity against various cancer cell lines .

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential as an antitumor agent and immunomodulator.

Antitumor Activity

Research indicates that derivatives of this compound can inhibit cancer cell growth effectively. For instance:

- Cytotoxicity Studies : Studies show that certain derivatives demonstrate complete inhibition of cell viability at concentrations as low as 100 µM across multiple cancer cell lines, including HeLa and MDA-MB-231 .

- Mechanism of Action : The enhanced lipophilicity due to the benzyl group may facilitate better membrane penetration, thereby increasing cytotoxic effects against cancer cells .

Immunomodulatory Properties

Preliminary studies suggest that this compound may possess immunomodulatory effects, although further research is needed to elucidate these mechanisms fully.

Several case studies highlight the applications and effectiveness of this compound in research:

Synthesis of Antitumor Agents

In a study involving the synthesis of benzotriazole-containing compounds from this compound, researchers found that these derivatives exhibited potent cytotoxicity against cancer cells, with IC₅₀ values indicating strong antiproliferative effects .

Development of Glycosidic Compounds

Another investigation focused on using this compound as a precursor for synthesizing glycosidic compounds that serve as enzyme inhibitors, showcasing its versatility in drug development .

Wirkmechanismus

The mechanism of action of 6-O-Benzyl-D-glucal involves its ability to participate in glycosylation reactions. The benzyl group at the sixth position enhances the reactivity of the glucal molecule, making it a suitable glycosyl donor. The compound can form glycosidic bonds with various acceptors, facilitating the synthesis of complex carbohydrates and glycosides .

Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes involved in glycosylation processes, such as glycosyltransferases. The compound interacts with these enzymes to form glycosidic bonds, thereby influencing the synthesis of glycoproteins and other glycosylated molecules .

Vergleich Mit ähnlichen Verbindungen

- 3,4,6-Tri-O-benzyl-D-glucal

- Tri-O-acetyl-D-glucal

- Tri-O-methyl-D-glucal

Comparison: 6-O-Benzyl-D-glucal is unique due to the presence of a single benzyl group at the sixth position, which enhances its reactivity and selectivity in glycosylation reactions. In contrast, compounds like 3,4,6-Tri-O-benzyl-D-glucal have multiple benzyl groups, which can affect their reactivity and solubility. Tri-O-acetyl-D-glucal and Tri-O-methyl-D-glucal have different protecting groups, which influence their chemical behavior and applications .

Biologische Aktivität

6-O-Benzyl-D-glucal is a glycal derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the synthesis, biological effects, and mechanisms of action of this compound, summarizing key findings from diverse research studies.

Synthesis of this compound

The synthesis of this compound typically involves the protection and manipulation of D-glucal to introduce the benzyl group at the 6-O position. Various methods have been reported for synthesizing glucals, including:

- Hydration and Hydro-alkoxylation : Utilizing methanolic hydrogen halides to convert glycals into their corresponding glycosides.

- Benzyl Protection : The introduction of the benzyl group enhances lipophilicity, which may improve cellular uptake and biological activity .

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on HeLa cells and other cancer types, revealing:

- Cytotoxicity : At concentrations of 10 µM and 100 µM, this compound demonstrated substantial inhibition of cell viability. For instance, at 100 µM, it achieved nearly complete cell death in certain assays .

- Mechanism of Action : The compound's effectiveness is attributed to its lipophilicity, which facilitates better penetration through cell membranes compared to other derivatives .

Case Studies

Several studies have documented the biological activity of related compounds derived from glucals:

- Anticancer Activity : A series of benzyl-substituted glucals were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. For example, derivatives with enhanced lipophilicity consistently outperformed their acetyl-protected counterparts in terms of cell viability reduction .

- Apoptotic Induction : In addition to direct cytotoxic effects, this compound has been associated with apoptosis induction in HCT-116 cells, evidenced by an increase in sub-G1 phase cells during flow cytometry analysis .

The biological activity of this compound can be explained through several mechanisms:

- Cell Membrane Interaction : The lipophilic nature allows for effective interaction with cell membranes, enhancing uptake.

- Metabolic Pathway Disruption : Similar compounds have been shown to interfere with metabolic pathways critical for cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that glucal derivatives may induce oxidative stress in cancer cells, leading to apoptosis .

Summary Table of Biological Activities

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| This compound | HeLa | 10 | ~8% |

| 100 | ~0% | ||

| Related Benzyl Derivative | HCT-116 | 10 | ~20% |

| 100 | ~5% |

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGBCAJRWMYHR-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370468 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165524-85-6 | |

| Record name | 6-O-Benzylglucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.